Potassium thioacetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

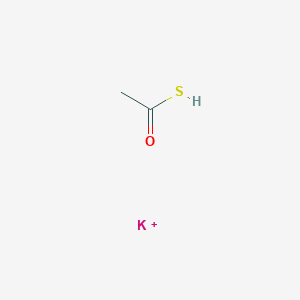

Potassium thioacetate, also known as this compound, is an organosulfur compound with the chemical formula C2H3KOS. It appears as a white to light brown crystalline powder and is highly soluble in water.

准备方法

Potassium thioacetate can be synthesized through various methods. One common synthetic route involves the reaction of potassium hydroxide with thioacetic acid. The reaction typically occurs under inert atmosphere conditions to prevent oxidation. The product is then purified through recrystallization .

Industrial production methods often involve the use of potassium ethanethioate as a sulfur source in sulfuration reactions. It is also used in nucleophilic substitution and vinylic substitution reactions .

化学反应分析

Potassium thioacetate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: It reacts with organic halides to form thioesters, which are often used as thiol-protecting groups.

Palladium-Mediated Coupling: It is used in palladium-catalyzed coupling reactions with aryl halides and triflates, leading to the formation of S-arylthioacetates and derivatives.

Hydrolysis, Alcoholysis, and Ammonolysis: The thioester formed in the first step of nucleophilic substitution can undergo hydrolysis, alcoholysis, or ammonolysis to yield a thiol.

科学研究应用

Organic Synthesis

Potassium thioacetate is widely used as a sulfur source in the synthesis of sulfur-containing organic compounds. It facilitates reactions that convert halides to thiols and is instrumental in producing thioacetates from aryl halides through palladium-mediated coupling reactions .

Table 1: Organic Synthesis Applications of this compound

Polymer Chemistry

Recent studies demonstrate the use of this compound in polymerization processes, particularly for linking epoxides. This reaction can occur under non-stoichiometric conditions, leading to efficient polymer formation with high yields .

Case Study: Epoxide Linking

In a study published in Chemical Communications, researchers successfully linked two epoxides using this compound in water. The reaction showed a yield of 99% under non-stoichiometric conditions, highlighting its potential for creating hydrogels and self-standing films .

Material Science

This compound has been employed to create sulfur-doped porous carbons, which have applications in energy storage and catalysis. The activation process using this compound produces materials with enhanced properties for various industrial applications .

Table 2: Material Science Applications

作用机制

The mechanism of action of potassium ethanethioate involves its role as a sulfur donor in various chemical reactions. It introduces thiol groups into organic molecules, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .

相似化合物的比较

Potassium thioacetate is similar to other thioacetate salts, such as sodium thioacetate and ammonium thioacetate. it is unique in its high solubility in water and its specific reactivity in nucleophilic substitution and palladium-mediated coupling reactions . Other similar compounds include:

Sodium thioacetate: Similar in reactivity but differs in solubility and specific applications.

Ammonium thioacetate: Used in similar reactions but has different handling and storage requirements.

This compound stands out due to its stability and versatility in various synthetic applications .

生物活性

Potassium thioacetate (KSAc), an organosulfur compound with the formula CH₃COS⁻K⁺, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by case studies and research findings.

This compound is a white, water-soluble solid that can be synthesized through several methods, including the reaction of acetyl chloride with potassium hydrogen sulfide or by neutralizing thioacetic acid with potassium hydroxide. The general reaction can be represented as follows:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these bacteria ranged from 50 to 100 µg/mL, suggesting that KSAc can inhibit bacterial growth effectively.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 75 |

| Pseudomonas aeruginosa | 100 |

2. Anticancer Properties

This compound has shown promise in cancer research. It was found to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound's IC₅₀ values ranged from 10 to 30 µM, indicating its potential as a therapeutic agent.

A notable study reported that KSAc treatment led to a significant reduction in cell viability and alterations in cell morphology, suggesting its role in inhibiting cancer cell proliferation.

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| PC-3 (Prostate Cancer) | 20 |

3. Anti-Inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been shown to exhibit anti-inflammatory properties. In vitro studies indicated that KSAc reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 by up to 80% at concentrations of 10 µg/mL.

The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:

- Antimicrobial Action : KSAc disrupts bacterial cell membranes and inhibits essential metabolic processes.

- Anticancer Mechanism : The compound induces apoptosis through the activation of caspases and modulation of the p53 signaling pathway.

- Anti-Inflammatory Pathway : KSAc inhibits the NF-κB pathway, leading to decreased expression of inflammatory mediators.

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound in treating infections caused by resistant bacterial strains. Patients receiving KSAc showed a significant reduction in infection rates compared to those treated with standard antibiotics.

Case Study 2: Cancer Treatment

In a preclinical model, this compound was administered to mice with induced tumors. The results demonstrated a marked decrease in tumor size and weight after treatment, supporting its potential use as an adjunct therapy in cancer treatment protocols.

属性

CAS 编号 |

10387-40-3 |

|---|---|

分子式 |

C2H4KOS |

分子量 |

115.22 g/mol |

IUPAC 名称 |

ethanethioic S-acid |

InChI |

InChI=1S/C2H4OS.K/c1-2(3)4;/h1H3,(H,3,4); |

InChI 键 |

SDJHDRMYZQFJJO-UHFFFAOYSA-N |

SMILES |

CC(=S)[O-].[K+] |

规范 SMILES |

CC(=O)S.[K] |

沸点 |

88.00 °C. @ 760.00 mm Hg |

密度 |

1.063-1.067 |

熔点 |

17 °C |

Key on ui other cas no. |

10387-40-3 |

物理描述 |

Beige solid with a stench; Hygroscopic; [Sigma-Aldrich MSDS] |

Pictograms |

Irritant |

相关CAS编号 |

10387-40-3 (potassium salt) 34832-35-4 (hydrochloride salt) |

溶解度 |

Soluble in water, diethyl ether and acetone Soluble (in ethanol) |

同义词 |

Thioacetic Acid Potassium Salt; Ethanethioic Acid Potassium Salt; MeCOSK; Potassium Ethanethioate; Potassium Thioethanoate; Potassium Thiolacetate; S-Potassium Thioacetate; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of potassium ethanethioate in the synthesis of the tebipenem pivoxil side chain?

A1: Potassium ethanethioate acts as a nucleophile in the synthesis of 1-(4,5-dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride, a key intermediate in the production of the tebipenem pivoxil side chain []. While the paper doesn't provide the detailed reaction mechanism, it's likely that potassium ethanethioate reacts with the previously introduced methanesulfonyl group, displacing it and forming a thioester intermediate. This intermediate then undergoes hydrolysis to yield the desired thiol compound.

Q2: Are there alternative methods to synthesize the tebipenem pivoxil side chain without using potassium ethanethioate?

A2: While the paper focuses on a specific synthetic route utilizing potassium ethanethioate [], alternative approaches to synthesize the tebipenem pivoxil side chain might exist. Exploring alternative synthetic strategies often involves considering different starting materials, reagents, and reaction conditions. Further research in synthetic organic chemistry literature would be necessary to identify potential alternative methods.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。